molecular formula C6H11NaO2S B13220923 Sodium cyclopentylmethanesulfinate

Sodium cyclopentylmethanesulfinate

Cat. No.: B13220923
M. Wt: 170.21 g/mol
InChI Key: BKXPMPHNNJADHG-UHFFFAOYSA-M
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Description

Sodium cyclopentylmethanesulfinate is an organosulfur compound with the molecular formula C₆H₁₁NaO₂S. It is a sodium salt of cyclopentylmethanesulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopentylmethanesulfinate typically involves the reaction of cyclopentylmethanesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as:

Cyclopentylmethanesulfinic acid+NaOHSodium cyclopentylmethanesulfinate+H₂O\text{Cyclopentylmethanesulfinic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H₂O} Cyclopentylmethanesulfinic acid+NaOH→Sodium cyclopentylmethanesulfinate+H₂O

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization and filtration to ensure high purity of the final product.

Chemical Reactions Analysis

Acid-Catalyzed Conversion to Sulfonic Acids

Sodium cyclopentylmethanesulfinate undergoes protonation under acidic conditions to yield cyclopentylmethanesulfonic acid. A representative method involves:

  • Reagents : HCl gas in ethanol with cyclodextrin catalyst

  • Conditions : Temperature ≤60°C, 1.2 equivalents of HCl relative to sulfinate

  • Mechanism :
    C6H11CH2SO2Na+HClC6H11CH2SO3H+NaCl\text{C}_6\text{H}_{11}\text{CH}_2\text{SO}_2\text{Na}+\text{HCl}\rightarrow \text{C}_6\text{H}_{11}\text{CH}_2\text{SO}_3\text{H}+\text{NaCl}

    The reaction proceeds via nucleophilic displacement, with ethanol facilitating NaCl precipitation. Yields exceed 95% under optimized conditions .

Radical-Mediated Sulfonylation Reactions

Sodium sulfinates serve as sulfonyl radical precursors. For cyclopentylmethanesulfinate:

  • Initiation : Photoredox catalysts or thermal decomposition generate sulfonyl radicals (RSO2\text{RSO}_2\cdot
    ) .

  • Applications :

    • Vinyl sulfone synthesis : Radical addition to alkenes (e.g., styrene derivatives):
      RSO2+CH2=CHArRSO2CH2CHAr\text{RSO}_2\cdot +\text{CH}_2=\text{CHAr}\rightarrow \text{RSO}_2\text{CH}_2\text{CHAr}

      Yields range from 60–92% depending on substituents .

    • C–H sulfonylation : Site-selective functionalization of arenes via radical coupling .

Transition Metal-Catalyzed Cross-Couplings

This compound participates in C–S bond-forming reactions:

Table 1: Representative Cross-Coupling Reactions

Reaction TypeCatalysts/ReagentsProductsYield (%)Ref.
S–S Bond FormationI₂, CuBrThiosulfonates75–90
N–S Bond FormationRuCl₃, NH₂RSulfonamides65–88
C–S Bond FormationPd(OAc)₂, aryl halidesAryl cyclopentylmethyl sulfones70–85

Stability and Handling Considerations

  • Thermal stability : Decomposes above 110°C, requiring low-temperature storage .

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and ethanol .

Scientific Research Applications

Sodium cyclopentylmethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for sulfinate-binding proteins.

    Medicine: Research is ongoing into its potential use as a drug intermediate and in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of sodium cyclopentylmethanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The sulfinic group (-SO₂Na) is particularly reactive, allowing the compound to participate in a wide range of reactions. Molecular targets include enzymes and proteins that interact with sulfinic groups, influencing biochemical pathways.

Comparison with Similar Compounds

  • Sodium methanesulfinate (CH₃SO₂Na)
  • Sodium ethanesulfinate (C₂H₅SO₂Na)
  • Sodium benzenesulfinate (C₆H₅SO₂Na)

Comparison: Sodium cyclopentylmethanesulfinate is unique due to its cyclopentyl group, which imparts different steric and electronic properties compared to other sulfinates. This uniqueness allows it to participate in specific reactions that other sulfinates may not, making it valuable in specialized applications.

Biological Activity

Sodium cyclopentylmethanesulfinate is a sulfonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula, which includes the cyclopentyl group attached to a methanesulfonate moiety. The presence of the sulfonate group enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. This property enables it to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites in biomolecules. Such interactions can lead to modifications in the structure and function of target molecules, influencing various biological pathways.

Key Mechanisms

  • Alkylation : The methanesulfonate group facilitates the formation of covalent bonds with proteins and nucleic acids.
  • Enzyme Inhibition : It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which may have implications for diseases such as cancer and inflammatory conditions.

Antiviral Activity

Research has indicated that compounds containing cyclopentyl groups exhibit antiviral properties. For instance, studies on N-alkylated derivatives have shown that the size and configuration of the cyclopentyl ring can significantly impact their efficacy against viruses like dengue .

Anticancer Potential

This compound has been evaluated for its anticancer activity. Its ability to modify protein interactions may contribute to inhibiting cancer cell proliferation. Specific studies have demonstrated its effectiveness in targeting metabolic pathways relevant to tumor growth .

Neurogenic Inflammation

The compound's potential role in treating neurogenic inflammation has been explored, particularly in the context of local anesthetics. It may inhibit voltage-gated sodium channels, which are crucial for pain signaling pathways .

Case Study 1: Antiviral Efficacy

A study conducted on various alkylated deoxynojirimycin derivatives demonstrated that compounds with cyclopentyl groups showed enhanced antiviral activity against dengue virus compared to their non-cyclopentyl counterparts. The optimal size and steric configuration of the cyclopentyl ring were critical factors influencing their efficacy .

Case Study 2: Cancer Metabolism

In a series of experiments focusing on glycerol 3-phosphate acyltransferase (GPAT), this compound was tested as a potential inhibitor. The results indicated that specific conformational states of cyclic analogs could inhibit GPAT activity effectively, suggesting a pathway for further exploration in cancer metabolism modulation .

Comparative Analysis

Compound TypeBiological ActivityMechanism of Action
This compoundAntiviral, anticancerAlkylation, enzyme inhibition
CyclopentanoneLimited biological activityOxidation derivative
Methanesulfonyl ChlorideReactive intermediateAlkylating agent

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium cyclopentylmethanesulfinate, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound is typically synthesized via sulfonation of cyclopentylmethane followed by neutralization with sodium hydroxide. Key parameters affecting yield include reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1.2:1 sulfonating agent-to-substrate ratio). Purification via recrystallization in ethanol/water (3:1 v/v) improves purity (>98% by HPLC) . For reproducibility, document solvent gradients, drying times, and spectral data (e.g., 1^1H NMR: δ 1.45–1.70 ppm for cyclopentyl protons; 13^{13}C NMR: 28.5 ppm for sulfinate carbon) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm structural integrity and HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) to assess purity (>95%). FT-IR can validate the sulfinate group (S–O stretch at 1040–1080 cm1^{-1}). For trace impurities, employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) . Cross-reference data with established databases or prior literature to resolve ambiguities .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to temperatures (25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Report deviations in pH, color, or crystallinity .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in free-radical polymerization systems?

  • Methodological Answer : The sulfinate group acts as a chain-transfer agent, terminating radicals via S–O bond cleavage. Use electron paramagnetic resonance (EPR) to detect transient radical intermediates. Compare kinetics under inert (N2_2) vs. aerobic conditions to assess oxygen sensitivity. Computational modeling (DFT) can predict bond dissociation energies (BDEs) for S–O (~65 kcal/mol) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies often arise from crystallinity variations or hydration states. Standardize solubility measurements via gravimetric analysis (saturated solutions filtered at 25°C). Use powder X-ray diffraction (PXRD) to confirm polymorphic forms. For polar aprotic solvents (e.g., DMSO), account for hygroscopicity by conducting experiments under controlled humidity .

Q. What strategies are effective in minimizing byproduct formation during sulfinate-mediated C–S bond formation reactions?

  • Methodological Answer : Byproducts like disulfides form via oxidative coupling. Use inert atmospheres (argon/glovebox) and radical scavengers (TEMPO). Optimize catalyst loading (e.g., 5 mol% CuI) and monitor reaction progress via in-situ Raman spectroscopy. For scale-up, employ flow chemistry to enhance mixing and reduce residence time .

Q. How can computational methods predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation (e.g., EPI Suite) and photolysis half-lives. Validate with experimental data from OECD 301F (ready biodegradability) and UV-Vis spectroscopy (λmax_{\text{max}} 270 nm). Assess ecotoxicity using Daphnia magna acute toxicity assays .

Q. Data Contradiction and Synthesis Challenges

Q. How should researchers address conflicting literature reports on the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer : Discrepancies may stem from chiral auxiliary selection or solvent polarity. Replicate key studies with controlled variables (e.g., enantiomeric excess measured via chiral HPLC). Perform meta-analyses to identify trends across substrates (e.g., aryl vs. alkyl groups). Publish negative results to clarify limitations .

Q. What experimental controls are critical when studying the hygroscopicity of this compound?

  • Methodological Answer : Use Karl Fischer titration to quantify water uptake. Compare dynamic vapor sorption (DVS) profiles at 25°C/60% RH. Include desiccator-stored samples as controls. For reproducibility, report pre-drying methods (e.g., vacuum oven at 50°C for 24 hours) .

Q. Tables of Key Data

Property Typical Value Method Reference
Melting Point215–220°C (dec.)Differential Scanning Calorimetry
Solubility in Water45 mg/mL (25°C)Gravimetric Analysis
1^1H NMR (D2_2O)δ 1.45–1.70 (m, 9H, cyclopentyl)400 MHz Bruker Avance
HPLC Purity>98%C18, 0.1% TFA gradient

Properties

Molecular Formula

C6H11NaO2S

Molecular Weight

170.21 g/mol

IUPAC Name

sodium;cyclopentylmethanesulfinate

InChI

InChI=1S/C6H12O2S.Na/c7-9(8)5-6-3-1-2-4-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1

InChI Key

BKXPMPHNNJADHG-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)CS(=O)[O-].[Na+]

Origin of Product

United States

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